molecular formula C5H4N4O2 B159611 1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione CAS No. 128850-53-3

1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione

Cat. No. B159611
M. Wt: 152.11 g/mol
InChI Key: MEMZZEWZIKXSAU-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione is a chemical compound with the molecular formula C5H5N5 . It is also known by other names such as 4-Aminopyrazolo[3,4-d]pyrimidine, Pyrazoloadenine, and 4-Aminopyrazolopyrimidine .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione can be viewed using computational chemistry tools . The 3D structure provides insights into the spatial arrangement of atoms and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

The chemical reactions involving 1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione are complex and can vary depending on the specific conditions and reactants used .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione can be determined using various analytical techniques . For instance, its molecular weight is 135.1267 .

Scientific Research Applications

Electrochemical Oxidation Studies

  • Electrochemical Behavior : The electrochemical oxidation of 1H-Pyrazolo[3,4-d]pyrimidine derivatives, specifically oxipurinol, was studied using a pyrolytic graphite electrode. This research revealed intricate electrochemical behaviors, including multiple oxidation peaks and reaction pathways, leading to a variety of products such as alloxan and uracil-5-carboxylic acid (Dryhurst, 1976).

Chemical Synthesis Advancements

  • N-N and N-O Bond Formation : 1H-Pyrazolo[3,4-d]pyrimidine-4,6-dione derivatives have been synthesized efficiently through iodobenzene diacetate-promoted intramolecular N-N bond coupling, expanding the synthetic methods for this chemical class (Monguchi, Hattori, & Maegawa, 2009).
  • Nucleoside Synthesis : Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-3-one nucleosides, as congeners of guanosine and adenosine, demonstrates its potential in creating nucleoside analogs (Anderson et al., 1990).

Biological Activity Studies

  • Antibacterial Properties : Pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-dione derivatives, synthesized via a one-pot method, exhibited in vitro antibacterial activities, highlighting the biological potential of these compounds (Bazgir, Khanaposhtani, & Soorki, 2008).
  • Adenosine Receptor Affinity : Pyrazolo[3,4-d]pyrimidines have shown affinity for A1 adenosine receptors, underscoring their relevance in medicinal chemistry and potential pharmacological applications (Harden, Quinn, & Scammells, 1991).

Future Directions

The future directions for research on 1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione could involve further exploration of its biological activities and potential applications in medicine . For instance, its derivatives could be further investigated for their potential as novel inhibitors of CDK2 .

properties

IUPAC Name

2,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c10-4-2-3(6-1-7-4)8-9-5(2)11/h1H,(H3,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMZZEWZIKXSAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343796
Record name 1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione

CAS RN

128850-53-3
Record name 1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JD Anderson, HB Cottam, SB Larson… - Journal of …, 1990 - Wiley Online Library
Synthesis of the pyrazolo[3,4‐d]pyrimidin‐3‐one congeners of guanosine, adenosine and inosine is described. Glycosylation of 3‐methoxy‐6‐methylthio‐1H‐pyrazolo[3,4‐d]pyrimidin‐4…
Number of citations: 64 onlinelibrary.wiley.com
VO Oriyomi, OF Fagbohun, FT Akinola… - Pesticide Biochemistry …, 2023 - Elsevier
The present study assessed the toxicological, biochemical, and mechanism of action of Colocasia esculenta leaf extract (CELE) on Wistar albino rat and on cholinergic, antioxidant, and …
Number of citations: 3 www.sciencedirect.com

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